molecular formula C25H22O5 B11260531 6-((4-methoxybenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one

6-((4-methoxybenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one

Cat. No.: B11260531
M. Wt: 402.4 g/mol
InChI Key: XHZDKJVUOJVTNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((4-methoxybenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of methoxybenzyl and methoxyphenyl groups attached to a chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-methoxybenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl chloride, 4-methoxyphenylboronic acid, and 4-methyl-2H-chromen-2-one.

    Formation of Intermediate: The first step involves the reaction of 4-methoxybenzyl chloride with a suitable base, such as potassium carbonate, in the presence of a solvent like dimethylformamide (DMF) to form the intermediate 4-methoxybenzyl ether.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-methoxyphenylboronic acid using a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium phosphate and a ligand like triphenylphosphine. This reaction is typically carried out in a solvent like toluene under an inert atmosphere of nitrogen.

    Cyclization: The final step involves the cyclization of the coupled product with 4-methyl-2H-chromen-2-one in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-((4-methoxybenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The methoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce dihydro derivatives, and substitution may result in various functionalized derivatives.

Scientific Research Applications

6-((4-methoxybenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications in the treatment of diseases like cancer, cardiovascular disorders, and neurodegenerative diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-((4-methoxybenzyl)oxy)-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, reducing inflammation.

    Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways, such as the intrinsic and extrinsic apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and its potential biological activities. The presence of both methoxybenzyl and methoxyphenyl groups enhances its chemical reactivity and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C25H22O5

Molecular Weight

402.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-[(4-methoxyphenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C25H22O5/c1-16-22-14-21(29-15-17-4-8-19(27-2)9-5-17)12-13-23(22)30-25(26)24(16)18-6-10-20(28-3)11-7-18/h4-14H,15H2,1-3H3

InChI Key

XHZDKJVUOJVTNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.